7-Methyl-2,3-dihydroquinolin-4(1H)-one
Description
Historical Evolution of Quinolone and Dihydroquinolinone Chemistry in Research
The journey into the rich chemistry of quinolones began in the early 1960s with the unexpected discovery of a byproduct during the synthesis of the antimalarial drug chloroquine. rsc.org This byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to possess antibacterial properties. rsc.org This serendipitous finding led to the modification of this initial structure, resulting in the synthesis of nalidixic acid, which is considered the first-generation quinolone antibiotic. rsc.orgnih.gov Although technically a naphthyridone, nalidixic acid's discovery was a pivotal moment that spurred extensive research into this class of compounds. nih.govmdpi.com
The initial quinolones demonstrated activity primarily against Gram-negative bacteria. mdpi.com Subsequent generations of these compounds, notably the fluoroquinolones which incorporate a fluorine atom into the bicyclic core, exhibited a broader spectrum of activity, including against Gram-positive bacteria. nih.gov The mechanism of action of quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby leading to bacterial cell death. nih.gov This historical progression from a chance discovery to the rational design of highly effective antibiotics underscores the significance of the quinolone scaffold in medicinal chemistry. The related dihydroquinolinone structures have also been a focal point of research, investigated for a wide array of pharmacological activities.
The Dihydroquinolin-4(1H)-one Scaffold as a Privileged Structure in Contemporary Research
In the realm of medicinal chemistry, the concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The dihydroquinolin-4(1H)-one scaffold has emerged as such a privileged structure. nih.gov This versatile bicyclic system, characterized by a fusion of a benzene (B151609) ring and a dihydropyridinone ring, serves as a versatile template for the design and synthesis of novel therapeutic agents.
The utility of the dihydroquinolin-4(1H)-one core lies in its structural features, which allow for diverse functionalization at various positions. This adaptability enables chemists to create libraries of derivatives and screen them for a multitude of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.gov The ability of this scaffold to be readily modified to optimize potency and selectivity for specific biological targets makes it a highly attractive starting point in drug discovery programs. nih.gov
Scope and Significance of Research on 7-Methyl-2,3-dihydroquinolin-4(1H)-one Derivatives
The specific compound, this compound, and its derivatives have been the subject of focused academic investigation, contributing to the broader understanding of the structure-activity relationships within the dihydroquinolinone class. Research in this area has explored the synthesis of novel derivatives and their subsequent evaluation for various biological activities, particularly in the context of anticancer research.
Studies have shown that modifications to the this compound core can lead to compounds with significant cytotoxic effects against various cancer cell lines. For instance, the introduction of a methylidene group at the 3-position and a sulfonyl group at the 1-position, coupled with various substituents at other positions of the quinolinone ring, has yielded derivatives with potent anticancer activity.
One study investigated a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones with substitutions at positions 2, 6, and 7. The cytotoxic activity of these compounds was evaluated against human leukemia (HL-60) and breast cancer (MCF-7) cell lines. The results, summarized in the table below, highlight the influence of different substituents on the anticancer potency of these derivatives.
| Compound | Substituent at Position 2 | Substituent at Position 6 | Substituent at Position 7 | IC₅₀ (μM) in HL-60 cells | IC₅₀ (μM) in MCF-7 cells |
|---|---|---|---|---|---|
| 5a | Ethyl | H | H | 0.52 | 1.8 |
| 5b | iso-Propyl | H | H | <0.3 | 1.5 |
| 5f | iso-Propyl | Methyl | H | <0.3 | 1.2 |
| 5r | iso-Propyl | H | Methyl | <0.3 | 1.1 |
| 5m | iso-Propyl | Chloro | H | 0.65 | 2.5 |
The data indicates that analogs with an iso-propyl group at the 2-position generally exhibit high cytotoxicity. Furthermore, the presence of a methyl group at either position 6 or 7, as seen in compounds 5f and 5r respectively, maintained this high level of activity.
In another line of research, a series of novel dihydroquinolin-4(1H)-one derivatives were designed and synthesized as potential tubulin polymerization inhibitors. One of the most potent compounds from this series, which was not a 7-methyl derivative but a related analog, demonstrated remarkable antiproliferative activities against four different cancer cell lines with IC₅₀ values in the nanomolar range. This compound was also shown to induce apoptosis and arrest the cell cycle at the G2/M phase. While not directly focused on 7-methyl derivatives, this research underscores the potential of the dihydroquinolin-4(1H)-one scaffold in developing potent anticancer agents.
The synthesis and biological evaluation of 7-hydroxy-4-methylquinolin-2(1H)-one, a structurally related compound, has also been reported. niscpr.res.in This compound was screened for its antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating the continued interest in the antimicrobial potential of substituted quinolinones. niscpr.res.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWWRJNHWRYMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methyl 2,3 Dihydroquinolin 4 1h One and Its Analogues
Established Synthetic Pathways for Dihydroquinolin-4(1H)-ones
Cyclization reactions represent a fundamental approach to the synthesis of dihydroquinolin-4(1H)-ones. These methods typically involve the formation of the heterocyclic ring from acyclic precursors through various bond-forming strategies.
The Povarov reaction is a well-known multicomponent reaction that typically involves the [4+2] cycloaddition of an in-situ generated imine with an electron-rich alkene to furnish tetrahydroquinolines. wikipedia.orgnumberanalytics.com The reaction is generally catalyzed by a Lewis acid, which activates the imine for nucleophilic attack by the alkene. wikipedia.org The classical Povarov reaction mechanism proceeds through the formation of a Schiff base from an aniline (B41778) and a benzaldehyde, followed by the Lewis acid-mediated addition of an alkene. wikipedia.org This initial addition is followed by an electrophilic aromatic substitution to close the ring. wikipedia.org
While the Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, its direct application to the synthesis of 2,3-dihydroquinolin-4(1H)-ones is less common and often requires specific substrates or modifications to the standard protocol. The typical products are tetrahydroquinolines, and achieving the oxidation level of a dihydroquinolinone would necessitate a subsequent oxidation step or the use of specific starting materials that lead to this oxidation state directly. One variation involves a four-component reaction where an intermediate carbocation is trapped by a nucleophile like an alcohol, showcasing the versatility of the reaction intermediates. wikipedia.org Mechanistic studies, including DFT calculations, have provided a deeper understanding of the reaction pathways, confirming a stepwise mechanism involving a zwitterionic intermediate rather than a concerted Diels-Alder reaction.
A direct and efficient route to 2,3-dihydroquinolin-4(1H)-ones involves the condensation and subsequent intramolecular cyclization of o-aminoacetophenones with aldehydes. A noteworthy example of this approach is a one-pot procedure catalyzed by silver(I) triflate, which provides access to a variety of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org This method is advantageous due to the use of readily available starting materials and the operational simplicity of the reaction. organic-chemistry.org
The reaction proceeds by the initial formation of a chalcone-like intermediate from the o-aminoacetophenone and the aldehyde, which then undergoes an intramolecular cyclization. The silver catalyst is believed to facilitate the key bond-forming steps. The scope of this reaction is broad, tolerating a range of functional groups on the aromatic aldehyde. organic-chemistry.org
Table 1: Silver-Catalyzed Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones from o-Aminoacetophenones and Aldehydes Data sourced from a study by Pandit et al. organic-chemistry.org
| Entry | o-Aminoacetophenone | Aldehyde | Catalyst | Solvent | Yield (%) |
| 1 | 2'-Aminoacetophenone | Benzaldehyde | AgOTf | Toluene | 92 |
| 2 | 2'-Aminoacetophenone | 4-Methylbenzaldehyde | AgOTf | Toluene | 95 |
| 3 | 2'-Aminoacetophenone | 4-Methoxybenzaldehyde | AgOTf | Toluene | 90 |
| 4 | 2'-Aminoacetophenone | 4-Chlorobenzaldehyde | AgOTf | Toluene | 88 |
| 5 | 2'-Aminoacetophenone | 4-Nitrobenzaldehyde | AgOTf | Toluene | 85 |
| 6 | 5-Chloro-2'-aminoacetophenone | Benzaldehyde | AgOTf | Toluene | 89 |
The intramolecular aza-Michael addition of substituted 2'-aminochalcones is a powerful and widely used strategy for the synthesis of 2,3-dihydroquinolin-4(1H)-ones. This reaction involves the conjugate addition of the amino group to the α,β-unsaturated ketone system of the chalcone (B49325), followed by cyclization. This method allows for the direct construction of the dihydroquinolinone core.
The reaction can be promoted by various catalysts, including acids and bases. For instance, zirconyl nitrate (B79036) has been employed as a water-tolerant Lewis acid catalyst for the efficient intramolecular cyclization of o-aminochalcones to yield 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild conditions. organic-chemistry.org Another environmentally friendly approach utilizes silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation without a solvent. organic-chemistry.org
The development of asymmetric versions of the intramolecular aza-Michael reaction has also been a significant area of research, enabling the synthesis of enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones. These asymmetric transformations often employ chiral organocatalysts, such as chiral phosphoric acids or bifunctional thioureas, to control the stereochemistry of the newly formed chiral center. The use of N-sulfinyl imines as both the nitrogen source and a chiral auxiliary has also proven to be a versatile method for asymmetric synthesis. nih.gov
Table 2: Catalytic Systems for the Aza-Michael Cyclization of 2'-Aminochalcones
| Catalyst | Reaction Conditions | Product Type |
| Zirconyl Nitrate | Mild conditions | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones |
| Indium(III) Chloride on Silica Gel | Microwave, solvent-free | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones |
| Chiral Phosphoric Acids | Asymmetric synthesis | Enantioenriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones |
| Bifunctional Thioureas | Asymmetric synthesis | Enantioenriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones |
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic scaffolds, including dihydroquinolin-4(1H)-ones. Palladium, in particular, has been extensively utilized in a variety of cyclization strategies.
Palladium-catalyzed reactions offer versatile and efficient pathways for the synthesis of quinolinones and their dihydro derivatives. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.
One strategy involves the intramolecular aza-Wacker-type cyclization. For example, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been developed to access aza[3.1.0]bicycles, demonstrating the utility of this approach for constructing nitrogen-containing heterocycles. nih.gov While not directly yielding dihydroquinolinones, this methodology highlights the potential of palladium-catalyzed amination of olefins.
Another approach is the intramolecular cyclization of N-acyl-o-alkynylanilines. A palladium-catalyzed annulation of these substrates with isocyanides provides functionalized 2-aminoquinolines through a 6-endo-dig cyclization process that involves an intramolecular acyl migration. organic-chemistry.org
Furthermore, palladium-catalyzed intramolecular cyclization of ynamides has been developed for the synthesis of 4-halo-oxazolones, showcasing the versatility of palladium in activating alkyne systems for nucleophilic attack. nih.gov Such strategies could potentially be adapted for the synthesis of dihydroquinolinone scaffolds from appropriately substituted starting materials.
Table 3: Examples of Palladium-Catalyzed Cyclizations for Heterocycle Synthesis
| Reaction Type | Substrates | Catalyst System | Product |
| Intramolecular aza-Wacker-type cyclization | Vinyl cyclopropanecarboxamides | Pd(PPh3)2Cl2, K2CO3, O2 | Aza[3.1.0]bicycles |
| Annulation with Isocyanides | N-acyl-o-alkynylanilines | Palladium catalyst | 2-Aminoquinolines |
| Intramolecular Halogenoamination | N-alkynyl alkyloxycarbamates | Pd(PPh3)4, CuX2 | 4-Halo-oxazolones |
Transition Metal-Catalyzed Syntheses
Metathesis Reactions (e.g., Alkyne-Carbonyl Metathesis)
Metathesis reactions, particularly the alkyne-carbonyl metathesis, have emerged as a powerful and atom-economical strategy for constructing the core structure of dihydroquinolin-4(1H)-ones. researchgate.netnih.gov This reaction involves the formation of a carbon-carbon double bond through the exchange of an oxygen atom from a carbonyl group with an alkyne functionality. organic-chemistry.org
A notable approach involves the use of an SbF₅−MeOH catalytic system, which efficiently facilitates the alkyne-carbonyl metathesis of o-alkynylaniline derivatives with aldehydes. scilit.comacs.orgacs.org This method yields 2,3-disubstituted dihydroquinolinones with moderate to high yields and demonstrates high trans-selectivity. scilit.comacs.orgacs.org The reaction is believed to proceed through a formal [2+2] cycloaddition between the alkyne and the activated aldehyde, followed by a cycloreversion to form a conjugated enone, which then undergoes cyclization. acs.org
In a different strategy, Scandium(III) triflate (Sc(OTf)₃) has been used to catalyze a ring-closing alkyne-carbonyl metathesis of N-(2-alkynylphenyl)-α-ketoamides. organic-chemistry.org This process leads to the formation of densely substituted 4-acyl-2-quinolones. Mechanistic studies suggest the reaction proceeds via an oxetene intermediate, which then undergoes an electrocyclic ring-opening. organic-chemistry.org This method is valued for its atom economy and broad functional group compatibility. organic-chemistry.org
The catalysts and conditions for these reactions can be fine-tuned to optimize outcomes. For instance, while catalysts like BF₃·OEt₂ have been shown to produce the desired dihydroquinolinone, the addition of methanol (B129727) can significantly enhance the catalytic activity of systems like SbF₅ or TfOH. acs.org
Table 1: Catalyst Screening for Alkyne-Carbonyl Metathesis
| Catalyst (20 mol %) | Additive | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |
| BF₃·OEt₂ | None | DCE | 81 | 78:22 |
| SbF₅ | None | DCE | 62 | 80:20 |
| SbF₅ | MeOH | DCE | 90 | >95:5 |
| TfOH | None | DCE | 60 | 75:25 |
| TfOH | MeOH | DCE | 85 | >95:5 |
Data sourced from studies on the synthesis of 2,3-disubstituted dihydroquinolin-4(1H)-ones. acs.org
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like dihydroquinolinones from simple precursors in a single operation, enhancing atom economy and reducing waste.
One such strategy is a tandem Ugi four-component reaction (Ugi-4CR) combined with an intramolecular alkyne-carbonyl metathesis. researchgate.netresearchgate.net This one-pot approach utilizes precursors like 2'-aminoacetophenone, cyclohexyl isocyanide, various propiolic acids, and aldehydes. researchgate.net The initial Ugi reaction creates a complex intermediate which then undergoes a palladium-catalyzed cyclization to form functionalized quinolin-2(1H)-one analogues. researchgate.netresearchgate.net
Indium(III) chloride has been employed as a catalyst in a convergent two-component regioselective synthesis of annulated quinoline (B57606) and pyridine (B92270) derivatives. thieme-connect.com This reaction involves a 1-aminopenta-1,4-diene fragment and an aromatic aldehyde, proceeding through a concerted pathway to produce potentially bioactive compounds like pyranoquinolines in high yields. thieme-connect.com
One-Pot Synthetic Procedures
One-pot syntheses are highly valued for their operational simplicity and efficiency, often minimizing the need for purification of intermediates. Several one-pot methods have been developed for dihydroquinolin-4(1H)-one analogues.
A mild and efficient one-pot procedure involves the reaction of o-aminoacetophenones with various aryl aldehydes using silver(I) triflate (AgOTf) as a catalyst. organic-chemistry.org This method proceeds under reflux in methanol and is noted for its high yields (77–98%), tolerance of a wide range of functional groups, and use of readily available starting materials, avoiding the need for pre-synthesis of chalcone intermediates. organic-chemistry.org
Another effective one-pot approach utilizes zirconyl nitrate as a water-tolerant Lewis acid for the intramolecular cyclization of o-aminochalcones. bohrium.comorganic-chemistry.org This method is considered environmentally friendly and proceeds under mild conditions (50 °C in aqueous ethanol) to give 2-aryl-2,3-dihydroquinolin-4(1H)-ones in excellent yields. organic-chemistry.orgrgsmparanda.org
Furthermore, indium(III) chloride has been demonstrated as an effective catalyst for the one-pot synthesis of quinoline derivatives from substituted anilines and β-ketoesters. niscpr.res.in The reaction proceeds smoothly at 60°C in ethanol (B145695), and the catalyst can be recycled and reused multiple times with only a slight decrease in activity. niscpr.res.in
Catalytic Systems in Dihydroquinolin-4(1H)-one Synthesis
The choice of catalyst is pivotal in the synthesis of dihydroquinolin-4(1H)-ones, influencing reaction rates, yields, and selectivity. Both Lewis and Brønsted acids, as well as base catalysts, have been extensively studied.
Lewis Acid Catalysis (e.g., Silver(I) Triflate, Zirconyl Nitrate, Indium(III) Chloride)
Lewis acids are frequently employed to activate substrates and facilitate key bond-forming steps in the synthesis of dihydroquinolinones.
Silver(I) Triflate (AgOTf) : This catalyst has proven effective in a one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones and aryl aldehydes. organic-chemistry.org The reaction is believed to proceed via an aldol (B89426) condensation followed by cyclization, with AgOTf acting as a mild and efficient catalyst that tolerates diverse functional groups. organic-chemistry.org
Zirconyl Nitrate (ZrO(NO₃)₂·nH₂O) : Zirconyl nitrate is highlighted as a simple, green, and efficient water-tolerant Lewis acid catalyst. bohrium.comorganic-chemistry.orgrgsmparanda.org It is used for the intramolecular cyclization of o-aminochalcones in an aqueous ethanol medium. organic-chemistry.org Studies show that a 20 mol% concentration of the catalyst is optimal, yielding products in 88–98% efficiency. organic-chemistry.org The catalyst's effectiveness is influenced by substituents on the chalcone, with electron-donating groups facilitating the reaction. organic-chemistry.org
Indium(III) Chloride (InCl₃) : As a versatile Lewis acid, InCl₃ is stable in aqueous media and can be recycled, making it an attractive catalyst for various organic transformations. niscpr.res.inacs.orgwikipedia.org It effectively catalyzes the one-pot synthesis of quinolines from anilines and β-ketoesters, affording excellent yields. niscpr.res.in InCl₃ has also been used to catalyze tandem reactions of imines with alkynes to produce a diverse range of quinoline derivatives. iaea.org
Table 2: Comparison of Lewis Acid Catalysts in Dihydroquinolin-4(1H)-one Synthesis
| Catalyst | Starting Materials | Key Advantages | Typical Yield | Citation(s) |
| Silver(I) Triflate | o-Aminoacetophenones, Aryl aldehydes | Mild conditions, wide functional group tolerance, one-pot | 77–98% | organic-chemistry.org |
| Zirconyl Nitrate | o-Aminochalcones | Green (aqueous medium), mild conditions, efficient | 88–98% | organic-chemistry.orgrgsmparanda.org |
| Indium(III) Chloride | Anilines, β-Ketoesters | Recyclable catalyst, eco-friendly, high selectivity | Excellent | niscpr.res.in |
Brønsted Acid and Base Catalysis
Brønsted acids and bases play a crucial role in catalyzing the synthesis of dihydroquinolinones, often by activating substrates for intramolecular cyclization reactions.
Chiral Brønsted acids, such as N-triflyl phosphoramides, have been successfully applied in the enantioselective intramolecular aza-Michael addition of chalcones to furnish 2-aryl-substituted 2,3-dihydroquinolin-4-ones. znaturforsch.comresearchgate.netznaturforsch.com These reactions can produce the desired heterocyclic compounds in moderate to high yields and with good enantioselectivities. znaturforsch.comznaturforsch.com The high acidity of these catalysts is key to their effectiveness in asymmetric catalysis. znaturforsch.com While many reported methods that use Brønsted acids suffer from harsh conditions, newer protocols focus on milder and more selective transformations. niscpr.res.in
Green Chemistry Principles in Catalyst Development
The development of catalysts for dihydroquinolin-4(1H)-one synthesis is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. nih.govsekisuidiagnostics.com
The use of zirconyl nitrate in aqueous ethanol is a prime example of a greener synthetic method. bohrium.comorganic-chemistry.orgrgsmparanda.org This approach avoids toxic solvents and harsh reagents, which are drawbacks of many traditional methods. organic-chemistry.orgrgsmparanda.org Similarly, the application of indium(III) chloride as a recyclable, water-tolerant catalyst aligns with green chemistry goals by reducing waste and improving efficiency. niscpr.res.in
Other green approaches include using biodegradable and readily available catalysts like lactic acid under solvent-free conditions for the synthesis of related dihydroquinazolin-4(1H)-ones. researchgate.net The use of ionic liquids or water as a reaction medium, sometimes eliminating the need for any additional catalyst, further represents the shift towards environmentally benign synthetic protocols. rsc.orgresearchgate.net These strategies not only reduce the environmental impact but can also simplify product recovery and enhance reaction rates. researchgate.net
Advanced Synthetic Techniques and Optimization
To meet the growing demand for efficient and sustainable chemical processes, advanced synthetic techniques have been applied to the production of dihydroquinolinone scaffolds. These methods offer significant advantages over traditional heating and solvent-based reactions, including shorter reaction times, higher yields, and improved safety profiles.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. nih.gov
In the synthesis of quinolinone analogues, microwave irradiation has been successfully employed to drive various reaction types. For instance, a one-step protocol for the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione was achieved with a 98% yield in just 20 minutes under microwave irradiation. wjbphs.com Similarly, the synthesis of various 1-{4ʹ-[3-chloro-2-(substituted phenyl)-4-oxo-azetidin-1-yl]-biphenyl-4-yl}-7-hydroxy-4-methyl-1H-quinolin-2-one derivatives was accomplished using microwave heating, demonstrating the method's versatility. researchgate.net
The benefits of microwave assistance are clearly illustrated when comparing it with classical heating. In the synthesis of certain quinazolin-4(3H)-ones, a reaction that took 30 hours under conventional heating to produce a 55% yield was completed in just 1.5 hours with a 78% yield under microwave conditions. nih.gov This efficiency is a hallmark of microwave-assisted synthesis, making it an attractive method for rapid library synthesis and process optimization. nih.govrsc.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinolinone Analogues
| Product/Analogue | Method | Reaction Time | Yield (%) | Reference |
| 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | Microwave | 20 min | 98% | wjbphs.com |
| 7-hydroxy-4-methylquinolin-2(1H)-one | Microwave | Not Specified | High | niscpr.res.in |
| Quinazolin-4(3H)-one derivative | Conventional | 30 hrs | 55% | nih.gov |
| Quinazolin-4(3H)-one derivative | Microwave | 1.5 hrs | 78% | nih.gov |
| 2,5,7-trimethyl-1H-indole-3-carboxylate | Conventional | 16 hrs | 89% | mdpi.com |
| 2,5,7-trimethyl-1H-indole-3-carboxylate | Microwave | 3 hrs | 94% | mdpi.com |
Solvent-free synthesis, also known as solid-state or mechanochemical synthesis, represents a significant advancement in green chemistry. By eliminating volatile organic solvents, these methods reduce environmental impact, decrease costs, and simplify product isolation procedures. dntb.gov.uaresearchgate.net
One approach involves the use of solid acid catalysts, such as montmorillonite (B579905) K-10 clay, under solvent-free conditions. This method has been effectively used for the synthesis of quinazolin-4(3H)-ones from anthranilic acid and various amides, providing high yields and purity with a simple workup. researchgate.net The optimization of catalyst concentration is crucial; for instance, using 0.1 g of montmorillonite K-10 for a 10 mmol scale reaction was found to be optimal, yielding the desired product in 85% after 30 minutes. researchgate.net
Mechanochemistry, which uses mechanical force (e.g., grinding in a mortar and pestle or ball milling) to induce chemical reactions, is another powerful solvent-free technique. A rapid, environmentally benign, and scalable method for synthesizing 2,3-dihydroquinazolin-4(1H)-one has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst under mechanochemical grinding conditions. researchgate.net This protocol offers excellent yields in short durations (3-15 minutes), a large substrate scope, and easy catalyst recovery, highlighting its efficiency and sustainability. researchgate.net
Table 2: Examples of Solvent-Free Synthesis of Quinolinone Analogues
| Reactants | Catalyst/Method | Time | Yield (%) | Reference |
| Anthranilic acid + Nicotinamide | Montmorillonite K-10 / Heating | 0.5 hr | 85% | researchgate.net |
| Anthranilamide + Aldehydes | p-TSA / Ball Milling | 3-15 min | Moderate to Excellent | researchgate.net |
| 3-aminophenol + Ethyl acetoacetate | None / Heating | Not Specified | Good | dntb.gov.ua |
Achieving stereocontrol is a critical challenge in synthesis, particularly when creating molecules with potential biological activity, as different stereoisomers can have vastly different effects. In the synthesis of dihydroquinolinone analogues, stereoselectivity is important when chiral centers are formed, typically at the C2 and C3 positions of the quinolinone ring.
The synthesis of new 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrates a strategy where stereochemistry is a key consideration. nih.gov The introduction of substituents at the C2 position can create a chiral center, and the subsequent reactions must be controlled to produce the desired stereoisomer. The methodology involves a Horner–Wadsworth–Emmons olefination to create the exocyclic double bond at the C3 position, a reaction known for its potential for stereocontrol. nih.gov The biological evaluation of these compounds revealed that the nature of the substituent at the C2 position significantly influences cytotoxic activity, underscoring the importance of stereochemical structure. nih.gov
Furthermore, in syntheses involving lactim ethers to build the quinazoline (B50416) scaffold, the risk of epimerization (the change in configuration at a stereocenter) at stereocenters adjacent to carbonyl groups is a known issue under thermal conditions. nih.gov The use of milder techniques like microwave irradiation can help mitigate this by reducing reaction times and temperatures, thereby preserving the desired stereochemistry. nih.gov
Scalability and Industrial Relevance of Synthetic Routes
For a synthetic route to be industrially viable, it must be scalable, meaning it can be safely and economically performed on a large scale to produce significant quantities of the target compound. Several synthetic methods for dihydroquinolinone analogues have been developed with scalability in mind.
An indium(III) bromide-catalyzed approach to synthesize 2,3-dihydroquinazolin-4(1H)-one derivatives is noted for being accessible on a gram scale, with reactions requiring only 10-60 minutes and products being isolated by simple recrystallization. researchgate.net Similarly, mechanochemical solvent-free methods are inherently scalable and energy-efficient, making them attractive for industrial applications. researchgate.net
The industrial relevance of these scaffolds is underscored by the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the production of the antipsychotic drug aripiprazole. google.com A patented process describes the synthesis of this intermediate on a large scale. In one example, the reaction of 3-(p-methoxyphenyl)propionyl chloride with aluminum chloride and sodium chloride at 155-165°C, followed by workup, yielded 140.5 grams of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 99.3% purity. google.com This demonstrates a robust and scalable process suitable for pharmaceutical manufacturing, highlighting the significant industrial importance of efficient synthetic routes to this class of compounds. google.com
Chemical Transformations and Reactivity of 7 Methyl 2,3 Dihydroquinolin 4 1h One
Oxidative Transformations to Quinoline (B57606) Derivatives
The conversion of the dihydroquinolinone scaffold to the corresponding aromatic quinolinone is a significant transformation, often achieved through dehydrogenation. This process restores aromaticity to the heterocyclic ring, yielding more stable quinolinone structures.
Recent advancements have focused on environmentally benign methods. A notable strategy is the visible-light-induced dehydrogenation using the organic photocatalyst thioxanthone (TX) with an oxidant like tert-butyl benzoperoxoate. rsc.org This metal-free approach operates under mild conditions and successfully transforms various dihydroquinolinones into their quinolinone counterparts. rsc.org Historically, this transformation was also accomplished using stoichiometric oxidants like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or through metal-catalyzed processes involving reagents such as iron(III) chloride (FeCl₃), which can act as both a Lewis acid and a redox catalyst. rsc.org
Catalytic transfer hydrogenation systems can also be used to achieve the reverse reaction, the hydrogenation of quinolines, but controlling the selectivity to obtain a specific product like a dihydroquinoline can be challenging. nih.gov For the oxidative direction, iridium-based catalysts have been shown to be effective for the dehydrogenation of the related 1,2,3,4-tetrahydroquinoline (B108954) structure, which lacks the C4-carbonyl group. researchgate.net The mechanism of these oxidative dehydrogenations is critically dependent on the presence of both an N-H bond and a hydrogen atom at the adjacent C-2 position, which are essential for the reaction to proceed. rsc.org
| Method | Catalyst/Reagent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Photocatalytic Dehydrogenation | Thioxanthone (TX) / tert-butyl benzoperoxoate | Visible Light | Metal-free, mild conditions. | rsc.org |
| Stoichiometric Oxidation | DDQ | Heating | Common, but requires stoichiometric oxidant. | rsc.org |
| Metal-Catalyzed Oxidation | FeCl₃ | Heating, O₂ | Acts as Lewis acid and redox catalyst. | rsc.org |
| Iridium-Catalyzed Dehydrogenation | [Ir(cod)Cl]₂ complex | High Temperature (reflux) | Effective for 1,2,3,4-tetrahydroquinolines. | researchgate.net |
Reductive Modifications of the Carbonyl Group
The carbonyl group at the C-4 position is a key site for reductive transformations. Depending on the reagents and conditions, it can be completely removed or converted into other functional groups.
Complete Reduction to a Methylene (B1212753) Group: Two classical methods for the deoxygenation of a ketone to a methylene (CH₂) group are the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a hydrazone intermediate, which, under the harsh basic conditions, eliminates nitrogen gas to yield the alkane. masterorganicchemistry.comwikipedia.org The Huang-Minlon modification, which involves distilling water after the initial hydrazone formation, allows the reaction to run at higher temperatures, significantly reducing reaction times. wikipedia.orgalfa-chemistry.com This method is suitable for substrates that are sensitive to strong acids. masterorganicchemistry.com
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.in It is particularly effective for reducing aryl-alkyl ketones, such as the one present in the dihydroquinolinone structure. wikipedia.org The reaction is performed under strongly acidic conditions, making it unsuitable for acid-sensitive substrates. wikipedia.org The mechanism is complex and thought to occur on the surface of the zinc, potentially involving organozinc or carbenoid intermediates. wikipedia.orgsapub.org Modified versions using activated zinc dust in anhydrous organic solvents can be more effective for certain cyclic ketones. wikipedia.org This reduction has been successfully applied to related 3-acyl-4-hydroxy-2(1H)-quinolines. juniperpublishers.com
Conversion to an Amino Group: The carbonyl group can also be transformed into an amine via reductive amination . This reaction typically involves treating the ketone with an amine (e.g., ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. researchgate.netorganic-chemistry.org This provides a direct route to 4-amino-7-methyl-1,2,3,4-tetrahydroquinoline derivatives.
| Method | Reagents | Conditions | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Wolff-Kishner Reduction | NH₂NH₂, KOH | High temp. (e.g., ethylene glycol) | Methylene (-CH₂-) | Strongly basic; good for acid-sensitive substrates. | wikipedia.org, masterorganicchemistry.com |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly acidic | Methylene (-CH₂-) | Good for aryl-alkyl ketones; unsuitable for acid-sensitive substrates. | wikipedia.org, annamalaiuniversity.ac.in |
| Reductive Amination | Amine (e.g., NH₃), reducing agent (e.g., NaBH₄) | Varies | Amino (-CH-NHR) | Converts carbonyl to an amine functional group. | researchgate.net, organic-chemistry.org |
Electrophilic and Nucleophilic Substitution Reactions
Substitution reactions on the 7-Methyl-2,3-dihydroquinolin-4(1H)-one scaffold can occur on either the aromatic ring or the heterocyclic portion, governed by the electronic properties of the substrate.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the molecule is subject to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The rate and position of these substitutions are controlled by the existing substituents. The secondary amine group within the heterocyclic ring is a powerful activating group, donating electron density to the aromatic ring through resonance. pearson.com The methyl group at C-7 is a weaker activating group. Both are ortho, para-directors. wikipedia.orgpearson.com The strong activating effect of the amine directs incoming electrophiles primarily to the ortho (C-5) and para (C-7) positions. Since the C-7 position is already occupied, electrophilic attack is strongly favored at the C-5 position.
Nucleophilic Substitution: Nucleophilic substitution is not typically observed on the electron-rich aromatic ring unless it is first modified with a strong electron-withdrawing group and a good leaving group. However, the heterocyclic ring can be made susceptible to nucleophilic attack. For instance, studies on the related isomer, 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that a chloro group at the C-4 position is readily displaced by various nucleophiles. researchgate.net In these reactions, the 4-chloro derivative serves as a precursor, reacting with nucleophiles like thiourea, hydrazine, and sodium azide (B81097) to yield 4-sulfanyl, 4-hydrazino, and 4-azido derivatives, respectively. researchgate.net This provides a viable synthetic route for functionalization at the C-4 position following an initial transformation of the carbonyl group.
Achieving regioselectivity—the control over the position of chemical modification—is paramount in synthesis. For this compound, regioselectivity is primarily dictated by the inherent electronic properties of the molecule and the chosen reaction pathway.
In electrophilic aromatic substitution , the directing effects of the resident amine and methyl groups provide intrinsic regiocontrol, strongly favoring functionalization at the C-5 position. pearson.com
Regioselectivity in other parts of the molecule can be achieved through multi-step synthetic sequences. For example, domino reactions starting from acyclic precursors, such as 1-aryl-2-propen-1-one derivatives, can be used to construct the dihydroquinolinone ring with specific substituents at the C-2 and C-3 positions. nih.gov The sequence often involves a Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) ring closure. nih.gov Similarly, radical-initiated cyclization of N-arylcinnamamides allows for the stereoselective introduction of substituents at the C-3 and C-4 positions. mdpi.com The regioselectivity of these cyclizations is often governed by the stability of the intermediate radical species formed during the reaction. mdpi.com
Reaction Mechanisms and Intermediate Characterization
Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. This often involves a combination of experimental studies and computational modeling.
The pathways for the key transformations of dihydroquinolinones have been investigated in detail.
Oxidative Dehydrogenation: The visible-light-induced dehydrogenation is proposed to proceed through a combination of Energy Transfer (EnT) and Hydrogen Atom Transfers (HATs). rsc.org The excited photocatalyst (thioxanthone) transfers energy to the peroxide oxidant, causing it to fragment into oxygen-centered radicals. These radicals then sequentially abstract hydrogen atoms from the N-H and C-H bonds of the dihydroquinolinone substrate to generate the final quinolinone product. rsc.org
Reductive Deoxygenation: The mechanism of the Wolff-Kishner reduction involves the initial condensation of the ketone with hydrazine to form a hydrazone. libretexts.orgwikipedia.org A strong base then deprotonates the hydrazone to form a resonance-stabilized anion. masterorganicchemistry.comyoutube.com This intermediate is protonated at the carbon and deprotonated again at the nitrogen, leading to the formation of a diimide anion which collapses, irreversibly releasing stable nitrogen gas (N₂) and forming a carbanion. masterorganicchemistry.comwikipedia.org This carbanion is then protonated by the solvent to give the final alkane product. masterorganicchemistry.com The mechanism for the Clemmensen reduction is less defined but is believed to involve organozinc intermediates and possibly zinc carbenoids formed on the metal surface. wikipedia.orgsapub.org
Radical Cyclizations: In the synthesis of substituted dihydroquinolinones from N-arylcinnamamides, pathways involving radical intermediates are common. mdpi.com For example, a trifluoromethyl radical (•CF₃), generated from a precursor like CF₃SO₂Na, can add to the double bond of the cinnamamide. mdpi.com This is followed by an intramolecular 6-endo radical cyclization onto the aryl ring to form a new six-membered ring intermediate, which is then oxidized to yield the final product. mdpi.com The characterization of these pathways often relies on control experiments, such as the use of radical traps, to confirm the involvement of radical species.
The selectivity of reactions involving the dihydroquinolinone scaffold can be rationalized by examining intermediate stability and through computational analysis.
The regioselectivity of radical cyclization reactions is often attributed to the formation of the most stable radical intermediate. mdpi.com For instance, in the addition of a benzyl (B1604629) radical to an N-arylcinnamamide, the radical adds to the β-carbon, leading to a more stable α-carbon radical that is stabilized by the adjacent aryl group. mdpi.com
Derivatization for Enhanced Chemical or Biological Profiles
The strategic derivatization of the this compound scaffold is a key area of research aimed at modulating its physicochemical properties and enhancing its biological activity. Although specific studies on the derivatization of this compound are not extensively documented in publicly available research, the broader class of quinolinone and tetrahydroquinoline derivatives has been the subject of significant synthetic efforts to explore their therapeutic potential. These efforts provide a foundational understanding of the types of chemical modifications that can be applied to the core structure to achieve improved biological profiles.
Quinolinone scaffolds are recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The modification of the quinolinone core is a common strategy in medicinal chemistry to optimize lead compounds. For instance, the introduction of various substituents on the aromatic ring or the nitrogen atom can significantly influence the compound's interaction with biological targets.
Research on related tetrahydroquinoline structures has demonstrated that the introduction of different functional groups can lead to compounds with potent and selective biological activities. For example, a study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives revealed that the introduction of specific side chains led to compounds with significant antiproliferative activity against various cancer cell lines. nih.gov The synthesis of these derivatives often involves multi-step reaction sequences, starting from the core tetrahydroquinoline structure.
While direct evidence for the derivatization of this compound for enhanced bioactivity is limited in the current body of scientific literature, the established reactivity of the quinolinone and tetrahydroquinoline systems suggests several potential pathways for modification. These could include, but are not limited to, N-alkylation or N-arylation, substitution on the aromatic ring, and modification of the carbonyl group. Such derivatizations would be expected to alter the molecule's lipophilicity, electronic distribution, and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
The following table outlines hypothetical derivatization strategies for this compound based on known chemical transformations of related heterocyclic systems. It is important to note that the biological activities listed are speculative and based on the observed effects of similar modifications in other quinolinone-based compounds.
Table 1: Potential Derivatization Strategies for this compound and Their Hypothetical Biological Relevance
| Derivative Class | Type of Modification | Potential Biological Profile Enhancement |
| N-Substituted Derivatives | Alkylation, Acylation, or Arylation at the N-1 position. | Altered solubility and membrane permeability; potential for enhanced anticancer or antimicrobial activity. |
| Aromatic Ring Substituted Derivatives | Introduction of electron-donating or electron-withdrawing groups on the benzene ring. | Modulation of electronic properties to improve target binding affinity; potential for enhanced anti-inflammatory or antioxidant activity. |
| C-2/C-3 Substituted Derivatives | Introduction of substituents at the C-2 or C-3 positions of the heterocyclic ring. | Creation of new chiral centers, potentially leading to stereoselective biological activity; possible enhancement of enzyme inhibitory activity. |
| Carbonyl Group Modifications | Conversion of the C-4 carbonyl to an oxime, hydrazone, or other functional groups. | Altered hydrogen bonding capacity and potential for new receptor interactions; may lead to novel antimicrobial or antiviral agents. |
Further research is necessary to explore these and other derivatization pathways for this compound to fully elucidate its potential as a scaffold for the development of new chemical entities with improved therapeutic profiles.
Advanced Spectroscopic and Crystallographic Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 7-Methyl-2,3-dihydroquinolin-4(1H)-one, ¹H and ¹³C NMR are used to map out the proton and carbon frameworks, respectively, while specialized NMR experiments can investigate dynamic processes like tautomerism.
Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the heterocyclic ring, the methyl group protons, and the N-H proton.
The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. The proton at C5, being ortho to the electron-donating amino group and meta to the methyl group, would appear at a specific chemical shift. The protons at C6 and C8 would also have characteristic signals influenced by their neighboring substituents. The aliphatic part of the spectrum would feature two triplets corresponding to the methylene (B1212753) groups at positions C2 and C3, which are adjacent to each other. The methyl group protons at C7 would appear as a singlet, and the N-H proton would typically be a broad singlet, with its chemical shift being dependent on solvent and concentration. msu.edu
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 (CH₂) | ~2.7 ppm | Triplet |
| H-3 (CH₂) | ~3.4 ppm | Triplet |
| H-5 | ~7.7 ppm | Doublet |
| H-6 | ~6.7 ppm | Doublet |
| H-8 | ~6.6 ppm | Singlet |
| 7-CH₃ | ~2.3 ppm | Singlet |
| N-H | Variable (e.g., ~4.5 ppm) | Broad Singlet |
Note: Predicted values are based on data for analogous quinolone structures and general substituent effects. rsc.orgrsc.org Actual values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom produces a single peak. bhu.ac.in
The spectrum would be characterized by a signal for the carbonyl carbon (C4) at a downfield chemical shift (typically >190 ppm). libretexts.org The aromatic carbons would resonate in the 110-150 ppm range, with their specific shifts influenced by the attached methyl and amino groups. wisc.edu The aliphatic carbons C2 and C3 would appear in the upfield region of the spectrum, along with the carbon of the methyl group at C7, which is typically found around 20 ppm. bhu.ac.inlibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~39 ppm |
| C3 | ~47 ppm |
| C4 (C=O) | ~194 ppm |
| C4a | ~116 ppm |
| C5 | ~128 ppm |
| C6 | ~119 ppm |
| C7 | ~145 ppm |
| C8 | ~118 ppm |
| C8a | ~151 ppm |
| 7-CH₃ | ~21 ppm |
Note: Predicted values are based on data for analogous quinolone structures and substituent effect calculations. rsc.orgacgpubs.orgrsc.org Actual values may vary.
This compound can theoretically exist in equilibrium with its enol tautomer, 7-methyl-1,2-dihydroquinolin-4-ol. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.comlibretexts.org
NMR spectroscopy is a powerful tool for studying such equilibria. researchgate.net In most cases for 4-quinolones, the keto form is overwhelmingly favored in solution. researchgate.net The presence of a significant amount of the enol tautomer would result in a different set of NMR signals. For instance, the ¹³C NMR spectrum would show a signal for a C-OH carbon (around 155 ppm) instead of a C=O carbon (>190 ppm), and the C2-C3 bond would be part of a double bond, shifting their signals significantly downfield. mdpi.com The rapid interconversion between tautomers on the NMR timescale can lead to averaged signals or peak broadening. nih.gov However, for this compound, the keto form is expected to be the sole or highly predominant species observed under standard NMR conditions. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would include a strong absorption for the carbonyl (C=O) group of the cyclic ketone/amide (lactam) and a peak for the N-H stretching vibration. Aromatic and aliphatic C-H stretching vibrations would also be visible.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850 - 2960 |
| C=O (Ketone/Lactam) | Stretching | 1640 - 1680 |
| C=C (Aromatic) | Stretching | 1600 - 1620 |
Note: Values are typical ranges for these functional groups. acgpubs.orgniscpr.res.innih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molecular formula C₁₀H₁₁NO), the expected molecular weight is approximately 161.20 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 161.
The fragmentation pattern provides structural clues. libretexts.org When the molecular ion is subjected to fragmentation, it breaks down into smaller, stable charged fragments. Common fragmentation pathways for this molecule could include:
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 146.
Cleavage of the heterocyclic ring: Various cleavages are possible, leading to characteristic fragment ions. For example, a retro-Diels-Alder type reaction on the heterocyclic ring is a common fragmentation pathway for such systems.
Loss of carbon monoxide (CO): From the carbonyl group, leading to a fragment at m/z 133.
Analyzing these fragmentation patterns helps to confirm the molecular structure deduced from other spectroscopic methods. researchgate.netyoutube.comyoutube.com
X-ray Crystallography for Solid-State Structure and Supramolecular Interactions
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in A single-crystal X-ray diffraction study of this compound would provide exact bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. mdpi.com
Fluorescence Spectroscopy for Photophysical Properties
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no available experimental or theoretical studies detailing the fluorescence spectroscopy and photophysical properties of the specific compound, this compound. Searches for data including excitation and emission spectra, fluorescence quantum yields, and fluorescence lifetimes for this molecule have yielded no specific results.
While research exists on the photophysical properties of related but structurally distinct compounds such as 2,3-dihydroquinolin-4-imines nih.gov, various quinolinone derivatives niscpr.res.innih.govresearchgate.netresearchgate.net, and 2,3-dihydroquinazolin-4(1H)-ones researchgate.netnih.gov, this information is not directly applicable to this compound due to differences in chemical structure which significantly influence electronic and photophysical behavior.
Therefore, no detailed research findings or data tables on the fluorescence characteristics of this compound can be provided at this time.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and behavior of molecules. By calculating the electron density, DFT provides insights into molecular structure, stability, and reactivity. researchgate.net For derivatives of the quinolinone class, DFT has been employed to study structural, electronic, and bonding characteristics. researchgate.net
DFT calculations are instrumental in elucidating the electronic structure of 7-Methyl-2,3-dihydroquinolin-4(1H)-one. These computations provide a detailed picture of electron distribution throughout the molecule. Key aspects of electronic structure analysis include:
Molecular Electrostatic Potential (MEP): MEP maps are valuable for understanding reactivity and intermolecular interactions. researchgate.net The MEP surface visualizes the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For similar heterocyclic systems, the negative potential is often concentrated around electronegative atoms like oxygen and nitrogen, which can act as hydrogen bond acceptors. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The distribution of these orbitals indicates the regions of the molecule most likely to donate or accept electrons in a chemical reaction. researchgate.netresearchgate.net
The energies of the HOMO and LUMO orbitals are used to calculate global reactivity descriptors, which quantify the chemical reactivity and stability of a molecule. ajchem-a.comekb.eg
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. researchgate.netirjweb.com Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com The HOMO-LUMO gap is frequently used to characterize the bioactivity of molecules through intermolecular charge transfer. irjweb.com
Global Reactivity Descriptors: These parameters are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). ajchem-a.com They provide a quantitative measure of different aspects of molecular reactivity. ajchem-a.com
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ = -(I+A)/2 | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com |
| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; soft molecules are more reactive. ajchem-a.comirjweb.com |
| Electronegativity (χ) | χ = (I+A)/2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the ability of a molecule to accept electrons. |
Table based on data from references ajchem-a.comirjweb.com.
These descriptors are essential for comparing the reactivity of different quinolinone derivatives and predicting their behavior in chemical reactions.
DFT calculations are also employed to explore the three-dimensional structure and potential isomerism of this compound.
Conformational Analysis: The dihydroquinolinone ring is not planar. researchgate.net DFT can be used to scan the potential energy surface by rotating specific bonds, thereby identifying the most stable conformations (spatial arrangements) of the molecule. For related 2,3-dihydroquinazolin-4(1H)-ones, DFT studies have shown that the heterocyclic ring often adopts a flat boat conformation. researchgate.net These analyses are crucial for understanding how the molecule's shape affects its ability to interact with other molecules, such as biological receptors. researchgate.net
Tautomeric Equilibrium: The presence of the keto group at the C4 position and the adjacent nitrogen atom allows for the possibility of keto-enol tautomerism. nuph.edu.ua The molecule can exist in the 4-oxo form (amide) or the 4-hydroxy form (enol). DFT calculations can model both tautomers and compute their relative energies to predict which form is more stable and therefore more abundant at equilibrium. nuph.edu.uanih.gov Studies on similar quinolin-4(1H)-ones have shown that the 4-oxo form is generally the predominant tautomer in solution. nuph.edu.uaresearchgate.net The choice of solvent can significantly influence this equilibrium, a factor that can be modeled using computational methods like the Polarizable Continuum Model (PCM). nuph.edu.ua
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. dergipark.org.tr This method is widely used in drug discovery to screen for potential drug candidates by simulating their interaction with a specific biological target.
For compounds related to the dihydroquinolinone scaffold, docking studies have been performed to evaluate their potential as inhibitors for various targets. sciepub.comnih.govresearchgate.net The process involves placing the 3D structure of this compound into the active site of a target receptor. A scoring function then calculates the binding affinity, often expressed as a binding energy (in kcal/mol), which estimates the strength of the interaction. dergipark.org.tr Lower binding energy values typically indicate a more stable ligand-receptor complex and higher potential activity. mdpi.com These simulations can also reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. sciepub.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested molecules.
In a typical 3D-QSAR study involving quinolinone-like scaffolds, a set of molecules with known biological activities is selected. nih.govresearchgate.net The molecules are aligned based on a common structural core. nih.gov Then, computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate a model that correlates variations in the 3D properties (e.g., steric and electrostatic fields) of the molecules with their activities. nih.gov The resulting models produce contour maps that visualize which regions of the molecule are favorable or unfavorable for activity, providing crucial guidance for designing new derivatives with enhanced potency. nih.govresearchgate.net
Machine Learning Applications in Compound Design
Machine learning (ML), a subset of artificial intelligence, is increasingly being used to accelerate the drug discovery and compound design process. mdpi.com ML algorithms can learn from large datasets of chemical structures and their associated properties to build predictive models. mdpi.comnih.gov
For quinoline (B57606) and dihydroquinolinone derivatives, ML models can be trained to predict a wide range of properties, including biological activity against specific targets, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity. mdpi.comnih.gov This approach can rapidly screen vast virtual libraries of potential compounds to identify promising candidates for synthesis and experimental testing, significantly reducing the time and cost associated with traditional research and development. mdpi.com
Biological Activities and Mechanistic Investigations of 7 Methyl 2,3 Dihydroquinolin 4 1h One Derivatives
Anticancer Activity Research
Research into the anticancer properties of quinolinone derivatives has revealed their potential to combat various malignancies. These synthetic compounds are being explored for their ability to selectively target and eliminate cancer cells while minimizing harm to non-malignant cells. nih.govnih.gov
The cytotoxic potential of 2,3-dihydroquinolin-4(1H)-one derivatives has been evaluated against a panel of human cancer cell lines. A series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones exhibited cytotoxic activity in the low micromolar range against both human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines after 48 hours of incubation. nih.gov Notably, the compounds were generally more cytotoxic to HL-60 cells than to MCF-7 cells. nih.gov For instance, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was found to be over five times more cytotoxic to HL-60 cells compared to normal Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov
Similarly, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives also displayed potent cytotoxicity against several tumor cell lines. nih.gov One particular compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, showed efficacy at a sub-micromolar level against cell lines including HL-60. nih.gov Other studies on different tetrahydroquinoline derivatives have also confirmed potent cytotoxicity toward various cancer cell lines, including colon and lung cancer cells. nih.gov While direct studies on B16F10 murine melanoma cells are less common for this specific quinolinone core, related heterocyclic structures have been assessed against this cell line, indicating a broader potential for these chemical classes in cancer research. nih.govnih.govresearchgate.net
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | HL-60 | 3.1 ± 0.3 | nih.gov |
| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | MCF-7 | 8.1 ± 0.5 | nih.gov |
| 6,7-dichloro-2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | HL-60 | 1.8 ± 0.2 | nih.gov |
| 6,7-dichloro-2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | MCF-7 | 5.0 ± 0.3 | nih.gov |
| 3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | 1.53 ± 0.11 | nih.gov |
| 3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | 1.89 ± 0.23 | nih.gov |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | HL-60 | 0.54 | nih.gov |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | H460 (Lung) | 0.61 | nih.gov |
The anticancer effects of 7-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives are attributed to several interconnected molecular mechanisms that disrupt cancer cell growth and survival.
A primary mechanism by which these derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one demonstrated its ability to induce apoptosis in HL-60 cells. nih.gov Further mechanistic studies on related tetrahydroquinolinone derivatives revealed the activation of both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. nih.gov The induction of apoptosis is often confirmed by detecting the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govtuni.fi For example, treatment with certain derivatives leads to an increased level of active caspase-3, a crucial mediator of apoptosis. nih.govnih.govtuni.fi Flow cytometry analysis, which can identify apoptotic cells through markers like Annexin-V, has been used to quantify the extent of apoptosis induced by these compounds. nih.govmdpi.com
Some quinolinone derivatives have been shown to induce DNA damage in cancer cells. nih.gov This damage can disrupt the cell's ability to replicate and can trigger apoptotic pathways if the damage is too severe to be repaired. nih.govmdpi.com The compound 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was specifically shown to induce DNA damage in HL-60 cells. nih.gov In other studies, hybrid 7-hydroxy quinolinone derivatives were found to be potent inhibitors of DNA synthesis, with activity comparable to the established anticancer drug Doxorubicin. This inhibition of DNA synthesis is a critical mechanism for halting the proliferation of rapidly dividing cancer cells.
Beyond inducing cell death, these derivatives actively inhibit the proliferation of cancer cells. nih.govnih.gov This is often achieved by causing cell cycle arrest, which halts the progression of cells through the division cycle. nih.gov For example, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was found to induce cell cycle arrest in the G2/M phase in HL-60 and H460 cells. nih.gov This arrest prevents the cells from entering mitosis and dividing, thereby curbing tumor growth. nih.gov The anti-proliferative effect of tetrahydroquinolinone derivatives has also been demonstrated through their ability to inhibit colony formation in lung cancer cells. nih.gov
The anticancer activities of quinolinone derivatives are also linked to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. nih.gov Some derivatives have been shown to down-regulate the MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival. nih.gov The Hedgehog (Hh) signaling pathway, which is implicated in the growth of several human cancers, has also been identified as a target for pyrrolo[3,2-c]quinoline-4-one derivatives. researchgate.net By interfering with these critical signaling cascades, the compounds can effectively disrupt the complex network that supports cancer cell growth and survival.
Molecular Mechanisms of Antineoplastic Action
Interaction with Multidrug Resistance Transporters (e.g., ABCB1)
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). nih.govmdpi.com These transporters function as efflux pumps, reducing the intracellular concentration of chemotherapeutic drugs and thereby diminishing their efficacy. nih.gov P-glycoprotein, a 170 kDa plasma membrane glycoprotein, is encoded by the MDR1/ABCB1 gene and possesses two transmembrane domains (TMD) and two nucleotide-binding domains (NBD). nih.gov Its large, flexible drug-binding pocket accommodates a wide variety of structurally diverse, hydrophobic compounds. nih.gov
Research into P-gp inhibitors has explored various molecular scaffolds to reverse MDR. Heterocyclic structures, particularly those related to quinolinones, have shown promise. For instance, derivatives based on a dimethoxy substituted tetrahydroisoquinoline fragment are recognized as a privileged scaffold for potent P-gp inhibitors. nih.gov Studies on these compounds aim to enhance potency and reduce toxicity by modifying substituents on the core structure. nih.gov The mechanism often involves the inhibitor competing with anticancer drugs for binding to the P-gp transporter. mdpi.com Some inhibitors may also downregulate the expression of the ABCB1 gene at both the mRNA and protein levels, further contributing to the reversal of resistance. mdpi.com While direct studies on this compound are limited, the activity of structurally similar tetrahydroisoquinoline and dihydroindenoindole derivatives suggests that the dihydroquinolinone scaffold could be a viable candidate for developing new P-gp inhibitors. nih.govmdpi.com
Antimitotic Effects and Tubulin Interaction
The disruption of microtubule dynamics is a proven strategy in cancer therapy. Tubulin, the protein subunit of microtubules, is a key target for antimitotic agents that interfere with cell division. rsc.org These agents typically bind to one of three main sites on tubulin: the colchicine (B1669291), vinca (B1221190) alkaloid, or taxane (B156437) sites. nih.gov
Derivatives of 2,3-dihydroquinazolin-4(1H)-one, which are structurally analogous to 2,3-dihydroquinolin-4(1H)-ones, have been identified as potent antimitotic agents. rsc.orgnih.gov Research has shown that these compounds can significantly inhibit tubulin polymerization. nih.gov Molecular modeling and experimental data indicate that these derivatives likely exert their effect by interacting with the colchicine binding site on β-tubulin. rsc.orgnih.gov This binding prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Notably, certain 2-styrylquinazolin-4(3H)-one and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated sub-micromolar cytotoxic potency against a broad range of human cancer cell lines. rsc.org The indole (B1671886) skeleton, another related heterocyclic structure, is also a well-established pharmacophore for tubulin inhibitors, further highlighting the potential of such scaffolds in developing new antimitotic drugs. mdpi.com The structural similarities suggest that this compound derivatives could share this mechanism of action.
Antimicrobial Activity Studies
Antibacterial Spectrum and Efficacy
Dihydroquinolin-4(1H)-one derivatives are recognized for their wide range of pharmacological properties, including antimicrobial activity. nih.gov The unique bicyclic structure of the quinoline (B57606) moiety contributes to its ability to interact with various biological targets. nih.gov Studies on related heterocyclic systems, such as 2,3-dihydroquinazolin-4(1H)-ones, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net
In one study, derivatives of 2,3-dihydroquinazolin-4(1H)-one showed considerable inhibitory effects, particularly against Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. researchgate.net Other research on quinazolin-4(3H)-one motifs revealed potent activity against Staphylococcus aureus, with one thiophene-containing derivative exhibiting an MIC of 1.95 μg/mL. frontiersin.org Furthermore, certain quinazolin-2,4-dione derivatives have shown significant antibacterial properties against S. aureus and Staphylococcus haemolyticus. nih.gov The mechanism of action for some related indole-based compounds is thought to involve the inhibition of bacterial enzymes like MurB, which is crucial for cell wall synthesis. nih.gov
Table 1: Antibacterial Activity of Related Quinazolinone Derivatives
Antifungal Efficacy
The quinoline and quinazolinone scaffolds are also prevalent in compounds exhibiting significant antifungal properties. researchgate.netmdpi.com Various derivatives have been tested against a range of pathogenic fungi and yeasts, demonstrating promising activity.
For example, 7-chloroquinolin-4-yl arylhydrazone derivatives were evaluated against eight oral fungi, including several Candida species, with some compounds showing MIC and Minimum Fungicidal Concentration (MFC) values comparable to the standard drug fluconazole. nih.gov Similarly, certain quinazolin-4(3H)-one derivatives incorporating a hydrazone moiety displayed broad-spectrum antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. mdpi.com A thiophene-substituted quinazolin-4(3H)-one derivative was particularly effective, with an MIC of 3.90 μg/mL against C. albicans and A. niger. frontiersin.org The proposed mechanism for some of these heterocyclic compounds is the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov
Table 2: Antifungal Activity of Related Quinoline and Quinazolinone Derivatives
Antioxidant Properties and Mechanisms
Derivatives of dihydroquinolin-4(1H)-one have garnered interest for their antioxidant potential, which is attributed to their electron-rich heterocyclic core and the stability they can confer, preventing oxidative degradation. nih.gov The antioxidant activity of the broader quinoline and quinazolinone families is well-documented, with many derivatives showing potent effects in various assays. researchgate.netnih.govmdpi.com
The mechanism of antioxidant action is often linked to the ability of these compounds to donate a hydrogen atom or an electron to neutralize reactive oxygen species. sapub.org The presence and position of substituents, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, on the heterocyclic or an attached aromatic ring can significantly influence this activity. nih.govmdpi.com For instance, studies on 2-substituted quinazolin-4(3H)-ones found that dihydroxy-substituted derivatives exhibited the most potent radical scavenging activity, with EC50 values in the low micromolar range. mdpi.com The antioxidant capacity of these compounds is typically evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) discoloration assay, and nitric oxide radical scavenging assays. nih.gov
Free Radical Scavenging Capabilities
The primary mechanism behind the antioxidant properties of quinolinone and quinazolinone derivatives is their ability to scavenge free radicals. nih.govresearchgate.net This capability is most commonly quantified using the DPPH assay, where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow that can be measured spectrophotometrically. nih.govsapub.org
Research on quinazolin-4(3H)-one derivatives linked to polyphenolic compounds demonstrated high antiradical activity, which was significantly influenced by the number and position of phenolic hydroxyl groups. nih.gov In one study, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one showed antioxidant activity comparable to standards like ascorbic acid and Trolox. nih.gov Another study on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives reported that some compounds possessed radical scavenging activity as high as 92.96% in the DPPH assay. researchgate.net Theoretical studies suggest that the process can be initiated by the loss of a proton from a hydroxyl group, which enhances the molecule's ability to donate a hydrogen atom or electron to neutralize subsequent radicals. mdpi.com
Table 3: Antioxidant Activity of Related Quinazolinone Derivatives
Enhancement of Oxidative Stability in Materials
Derivatives of the dihydroquinolin-4(1H)-one scaffold have been identified as promising antioxidant additives, particularly for improving the stability of industrial materials such as biodiesel and lubricating grease. biorxiv.orgresearchgate.net The inherent antioxidant properties of these heterocyclic compounds are attributed to their structural stability, which helps in preventing the degradation of organic materials caused by exposure to oxygen, light, and heat. biorxiv.orgresearchgate.net
Research into 4-hydroxy quinolinone derivatives has demonstrated their effectiveness in inhibiting the oxidative deterioration of lithium lubricating grease. researchgate.net The mechanism of action is believed to involve the stabilization of radicals formed during oxidation reactions. Key structural features contributing to this antioxidant capacity include:
The presence of electron-donating groups, such as a butyl group, alongside a hydroxyl group on the quinolinone structure. researchgate.net
The inclusion of both hydroxyl and imide groups. researchgate.net
Extensive conjugation within the 4-hydroxy quinolinone derivative system. researchgate.net
These findings suggest that the unique electron-rich heterocyclic core of dihydroquinolin-4(1H)-one derivatives makes them effective in preventing fuel and lubricant degradation, paving the way for their application as specialized material stabilizers. biorxiv.orgresearchgate.net
Neuroprotective Research
The quinolinone core structure is a key pharmacophore in the investigation of treatments for neurodegenerative disorders, with a particular focus on inhibiting enzymes central to the progression of diseases like Alzheimer's and Parkinson's.
Derivatives of quinolinone and 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as potential multitarget agents for Alzheimer's disease therapy. researchgate.netnih.gov The primary mechanism explored is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A deficiency in acetylcholine is a well-known characteristic of Alzheimer's disease. frontiersin.org
In one study, a series of 19 quinolinones and 13 dihydroquinolinones were developed. researchgate.net While they did not show significant activity against monoamine oxidase (another target for neurodegeneration), several compounds displayed promising inhibition of human recombinant AChE (hrAChE). researchgate.net Notably, compound QN8 was identified as a potent, non-competitive inhibitor of hrAChE with a half-maximal inhibitory concentration (IC₅₀) of 0.29 µM and an inhibitory constant (Ki) in the nanomolar range (79 nM). researchgate.net Docking analyses have supported these findings, marking such compounds as interesting hits for further development. researchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| QN8 | hrAChE | 0.29 | Non-competitive | researchgate.net |
| QN9 | hrAChE | - | - | researchgate.net |
| DQN7 | hrAChE | - | - | researchgate.net |
A significant body of research has focused on 3,4-dihydro-2(1H)-quinolinone derivatives as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. researchgate.netnu.edu.om MAO-B is a key enzyme in the catabolism of dopamine (B1211576) in the brain, and its inhibition is a therapeutic strategy for Parkinson's disease to conserve depleted dopamine stores. acs.org
Studies have shown that these quinolinone derivatives are highly potent and selective MAO-B inhibitors, with many exhibiting IC₅₀ values in the nanomolar range. researchgate.netnu.edu.om Structure-activity relationship (SAR) analysis revealed that substitution at the C7 position of the dihydroquinolinone scaffold results in significantly more potent inhibition compared to substitution at the C6 position. researchgate.netnu.edu.om A benzyloxy substituent at C7 was found to be particularly favorable. researchgate.netnu.edu.om The most potent compound identified in one study, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone , displayed an IC₅₀ value of 2.9 nM for MAO-B, with a remarkable 2750-fold selectivity over the MAO-A isoform. researchgate.netnu.edu.omacs.org These findings position C7-substituted 3,4-dihydro-2(1H)-quinolinones as promising lead compounds for the development of new therapies for Parkinson's disease. researchgate.netnu.edu.om
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (MAO-A/MAO-B) | Source |
|---|---|---|---|---|
| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 | 2750-fold for MAO-B | researchgate.netnu.edu.omacs.org |
Antimalarial Activity
The quinoline and 4(1H)-quinolone scaffolds are foundational in the development of antimalarial drugs. Derivatives of this class have shown significant activity against various strains of the Plasmodium parasite. Research has focused on modifying the quinolone core to enhance potency and overcome metabolic vulnerabilities.
One derivative, CK-2-68 , which features a [4-(4-trifluoromethoxy)benzyl]phenyl group at the C-2 position, demonstrated an IC₅₀ of 31 nM against the 3D7 strain of P. falciparum. nih.gov This compound also completely cleared P. berghei parasites in mice when administered orally. nih.gov Another class of derivatives, 4-(1H)-quinolones and 1,2,3,4-tetrahydroacridin-9(10H)-ones, have been shown to prevent the transmission of P. falciparum to mosquitoes. nih.gov
Further modifications, such as replacing the n-heptyl chain of the parent compound endochin (B1671275) with a diaryl ether moiety, led to the development of ELQ-300 . This compound is not only more metabolically stable but also exhibits potent activity against multidrug-resistant P. falciparum, with IC₅₀ values as low as 1.7 nM against the TM90-C2B strain. nih.gov
| Compound | Parasite Strain | IC₅₀ (nM) | Source |
|---|---|---|---|
| CK-2-68 | P. falciparum (3D7) | 31 | nih.gov |
| WR 249685 | P. falciparum (D6) | 15 | nih.gov |
| P4Q-158 | P. berghei (liver stage) | 3.07 | nih.gov |
| ELQ-300 | P. falciparum (W2) | 1.8 | nih.gov |
| P. falciparum (TM90-C2B) | 1.7 |
Antitrypanosomal and Antileishmanial Activities
Derivatives based on related heterocyclic scaffolds like quinazolinone have been investigated for their potential against parasitic protozoa, including Trypanosoma and Leishmania species, the causative agents of African trypanosomiasis (sleeping sickness) and leishmaniasis, respectively.
In one study, molecular hybrids were designed based on antimicrobial marine quinazolinones. uniroma1.it Several of the synthesized compounds showed mild to moderate activity against Trypanosoma brucei, with IC₅₀ values in the range of 11.17–31.68 μM. uniroma1.it One intermediate compound, 9c , also demonstrated notable anti-leishmanial activity against Leishmania infantum with an IC₅₀ of 7.54 μM and was found to be six times less cytotoxic to human cells, indicating a degree of selectivity for the parasite. uniroma1.it These findings suggest that the quinazolinone scaffold, a close relative of the quinolinone core, is a viable starting point for developing new agents against these neglected tropical diseases. uniroma1.it
| Compound | Target Parasite | IC₅₀ (µM) | Source |
|---|---|---|---|
| 9b | T. brucei | 11.17 - 31.68 | uniroma1.it |
| 9c | T. brucei | 11.17 - 31.68 | uniroma1.it |
| L. infantum | 7.54 | ||
| 9d | T. brucei | 11.17 - 31.68 | uniroma1.it |
| 10b | T. brucei | 11.17 - 31.68 | uniroma1.it |
| 10c | T. brucei | 11.17 - 31.68 | uniroma1.it |
Antiviral Activity Investigations (e.g., Anti-HIV, Anti-HCV, SARS-CoV 3CLpro)
The quinoline and quinolinone frameworks are prominent in antiviral research, leading to the development of inhibitors against a range of viruses, including HIV, HCV, and coronaviruses.
Anti-HIV Activity: Quinolone derivatives have emerged as significant anti-HIV agents, most notably with the FDA approval of elvitegravir, a quinolone-based HIV integrase inhibitor. nih.govacs.org Research has expanded on this scaffold to create novel inhibitors targeting different aspects of the HIV life cycle. uniroma1.itnih.gov Certain quinolinonyl derivatives have been designed as dual inhibitors, targeting both the catalytic activity of HIV integrase and its interaction with viral RNA. uniroma1.it One such derivative, 1a , inhibited the early stage of HIV-1 infection with a half-maximal effective concentration (EC₅₀) of 2.27 ± 0.18 μM and also partially inhibited the late stage of viral replication. uniroma1.it Other derivatives were found to inhibit the ribonuclease H (RNase H) function of the HIV reverse transcriptase, with compounds 4o and 5o showing IC₅₀ values of approximately 1.5 μM. nih.gov
Anti-HCV Activity: In the search for treatments for Hepatitis C, a series of anilinoquinoline derivatives were synthesized and tested. Compound 18 (2-(3'-nitroanilino)quinoline) showed anti-HCV activity with a half-maximal effective concentration (EC₅₀) of 7 μM in a cell-based replicon system. This compound was also found to inhibit the HCV NS3/4A protease, a key enzyme in viral replication, marking it as a potential lead for new anti-HCV drugs.
Anti-SARS-CoV Activity: The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. researchgate.net Virtual screening and subsequent in vitro testing identified quinolinone derivatives as potent inhibitors of SARS-CoV 3CLpro. researchgate.net An initial lead compound showed an IC₅₀ of 0.44 µmol/L. researchgate.net Further optimization of this series led to the discovery of compound 23 , which inhibited SARS-CoV 3CLpro with a highly potent IC₅₀ of 36.86 nmol/L. researchgate.net In silico analysis of other quinoline derivatives also predicted strong interactions with the Cys-His catalytic dyad of the SARS-CoV-2 3CLpro active site, suggesting they could effectively hinder the enzyme's function. researchgate.netnu.edu.om
| Compound | Viral Target | Activity Metric | Value | Source |
|---|---|---|---|---|
| 1a | HIV-1 (early stage) | EC₅₀ | 2.27 ± 0.18 µM | uniroma1.it |
| 4o | HIV-1 RNase H | IC₅₀ | ~1.5 µM | nih.gov |
| 5o | HIV-1 RNase H | IC₅₀ | ~1.5 µM | nih.gov |
| 18 (2-(3'-nitroanilino)quinoline) | HCV | EC₅₀ | 7 µM | |
| Quinolinone Compound 1 | SARS-CoV 3CLpro | IC₅₀ | 0.44 µM | researchgate.net |
| Quinolinone Compound 23 | SARS-CoV 3CLpro | IC₅₀ | 36.86 nM | researchgate.net |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to the dihydroquinolin-one core has been explored. Dihydroquinolin-4(1H)-one derivatives are recognized for possessing a spectrum of pharmacological properties, including anti-inflammatory activities. mdpi.com Studies on related heterocyclic structures, such as 2,3-dihydroquinazolin-4(1H)-one derivatives, have demonstrated notable anti-inflammatory effects in preclinical models. nih.gov For instance, certain chalcone-bearing and pyrazole-bearing dihydroquinazolinone derivatives exhibited higher anti-inflammatory activity than the reference drug celecoxib (B62257) in carrageenan-induced edema tests. nih.gov Specifically, a chalcone (B49325) derivative with a 4-chlorophenyl group showed significant anti-inflammatory action and possessed an ulcerogenic index comparable to the selective COX-2 inhibitor celecoxib. nih.gov
Furthermore, investigations into a 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline derivative revealed that it can reduce oxidative stress and demonstrate anti-inflammatory properties in a rat model of acetaminophen-induced liver injury. rsc.org This compound was found to decrease the mRNA levels of pro-inflammatory cytokines and the NF-κB factor. rsc.org While these findings highlight the anti-inflammatory potential within the broader class of dihydroquinoline and related heterocyclic compounds, specific research focusing solely on the anti-inflammatory mechanisms of this compound derivatives is limited in publicly available literature.
Vasorelaxing Activity and its Structure-Activity Relationships
Research into the vasorelaxing properties of dihydroquinolinone derivatives has provided insights into their structure-activity relationships (SAR). A study focused on α-methylidene-γ-butyrolactone derivatives of 3,4-dihydroquinolin-2(1H)-one, an isomer of the target compound, revealed significant findings regarding substitution patterns. nih.gov The investigation demonstrated that these dihydro-derivatives possess greater vasorelaxing activity than their unsaturated quinolin-2(1H)-one counterparts. nih.gov
A key finding from the SAR study was the influence of the substituent's position on the quinolinone ring. Derivatives with substitutions at the 7-position of the 3,4-dihydroquinolin-2(1H)-one core were found to be more active vasorelaxants than those substituted at the 6- or 8-positions. nih.gov The vasorelaxing effect of these compounds was also confirmed to be dose-dependent. nih.gov Among the compounds tested, one of the most potent was a 7-substituted derivative, which exhibited an IC₅₀ of 9.2 μM on KCl-induced vasoconstriction in pig coronary arteries. nih.gov These results suggest that the 7-position on the dihydroquinolinone scaffold is a critical site for enhancing vasorelaxant activity.
Enzyme Inhibition and Receptor Modulation Studies
Derivatives of the dihydroquinolinone scaffold have been investigated for their ability to interact with various enzymes and receptors, leading to the discovery of potent modulatory activities.
Substituted 1,2,3,4-tetrahydroquinoline (B108954) (dihydroquinoline) derivatives have been synthesized and identified as potent β3-adrenergic receptor (β3-AR) agonists. nih.gov In a study searching for new agents to treat obesity and Type-II diabetes, a series of 1,2,3,4-tetrahydroquinolin-6-yloxypropanes were evaluated for their β3-AR agonistic activity. nih.gov The study found that free hydroxyl (OH) and amine (NH) functionalities were crucial for this activity. nih.gov Among the synthesized compounds, those with an N-benzyl group on the tetrahydroquinoline scaffold were superior to those with an N-arylsulfonyl group. nih.gov Several compounds emerged as promising leads for further development. nih.gov
| Compound | Description | β3-AR Agonistic IC₅₀ (μM) |
|---|---|---|
| 11 | Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropane | 0.55 |
| 15 | Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropane | 0.59 |
| 22 | Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropane | 1.18 |
| 23 | Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropane | 1.76 |
Data sourced from a study on substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes. nih.gov
The inhibitory activity of dihydroquinolinone derivatives has been evaluated against several isoforms of human (h) carbonic anhydrase (CA), an enzyme family involved in numerous physiological processes. A series of derivatives based on the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold, an isomer of the target compound, were assayed for their inhibition of four pharmacologically relevant isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov
The study revealed that these compounds were generally weak inhibitors of the cytosolic isoforms hCA I and hCA II. nih.govnih.gov Notably, the membrane-anchored isoform hCA IV was not inhibited by these derivatives. nih.govnih.gov However, significant inhibitory activity was observed against the tumor-associated transmembrane isoform, hCA IX, which was the most inhibited isoform by this class of compounds. nih.govnih.gov
| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IV (Kᵢ) | hCA IX (Kᵢ) |
|---|---|---|---|---|
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | Generally weak inhibition (most > 10 μM) | Generally weak inhibition (most > 10 μM) | No inhibition | Most inhibited isoform (Kᵢ range: 243.6 - 2785.6 nM) |
Data represents a summary of findings for a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. nih.govnih.gov
The interaction of quinolone derivatives with platelet enzymes has been a subject of research, particularly focusing on antiplatelet activity. A study reported that acetoxy quinolones can exert antiplatelet action by causing the activation of platelet Nitric Oxide Synthase (NOS) through a novel enzyme, Calreticulin Transacetylase (CRTAase). researchgate.net This enzyme catalyzes the transfer of acetyl groups from acetoxy quinolones to receptor proteins, modulating their biological function and leading to the inhibition of platelet aggregation. researchgate.net
Among the acetoxy quinolones screened, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (B1210297) (an isomer of a potential derivative) was identified as a superior substrate for platelet CRTAase. researchgate.net This compound proved to be the most active in producing antiplatelet effects both in vitro and in vivo. researchgate.net The mechanism involves the CRTAase-mediated acetylation of NOS, which subsequently leads to the inhibition of cyclooxygenase-1 (Cox-1) and a reduction in thromboxane (B8750289) A2 (TxA2), ultimately inhibiting platelet aggregation induced by ADP or arachidonic acid. researchgate.net This highlights a positive correlation between the structural modifications of acetoxy quinolones, their specificity for CRTAase, and their antiplatelet efficacy. researchgate.net
Structure Activity Relationships Sar and Rational Drug Design
Impact of Substituent Variation on Biological Activity
Positional Isomerism and Pharmacological Efficacy
The specific placement of substituents on the quinolinone ring system is a critical determinant of biological activity. Even minor shifts in a substituent's position can lead to significant changes in a molecule's interaction with its target.
For instance, in a series of methoxy-substituted 2-styrylquinazolin-4(3H)-ones (a closely related scaffold), the position of the methoxy (B1213986) group on the styryl ring had a profound impact on cytotoxicity and tubulin polymerization inhibition. rsc.org The activity decreased as the substituent moved from the ortho to the meta, and finally to the para position, with the para-methoxy analogue being the least active. rsc.org This highlights a clear structure-activity relationship where the spatial arrangement of the substituent is crucial for optimal interaction with the biological target, in this case, the colchicine (B1669291) binding pocket of tubulin. rsc.org
Similarly, studies on other quinolinone derivatives have shown that positional isomerism affects physicochemical properties and biological function. A comparison between 5-hydroxy and 7-hydroxy-substituted 4-hydroxy-1H-quinolin-2-ones revealed that the 7-hydroxy derivative possessed higher hydrophobicity. mdpi.com In another example, moving a nitro group (p-NO₂) on a phenyl ring attached to a dihydroquinolinone from the para to the meta position resulted in a decrease in the compound's acidity. nih.gov These findings underscore the importance of positional isomerism in fine-tuning the electronic and lipophilic properties of the molecule, which in turn governs its pharmacological efficacy.
Table 1: Effect of Methoxy-Substituent Position on Tubulin Polymerisation Inhibition Data sourced from a study on 2-styrylquinazolin-4(3H)-ones, a related scaffold.
| Compound | Substituent Position | Biological Effect |
| 64 | ortho-methoxy | Showed reduced microtubule formation, consistent with tubulin inhibition. rsc.org |
| 65 | meta-methoxy | Showed reduced microtubule formation, consistent with tubulin inhibition. rsc.org |
| 50 | para-methoxy | Least active in the series, showing a reduction in tubulin polymerisation inhibition compared to ortho and meta isomers. rsc.org |
Stereochemical Effects on Biological Activity
Chirality plays a pivotal role in the biological activity of many compounds, as stereoisomers can exhibit vastly different interactions with chiral biological macromolecules like proteins and enzymes. nih.gov For derivatives of the dihydroquinolinone scaffold, particularly those with a chiral center at the C2 position, stereochemistry is a critical factor influencing pharmacological outcomes. nih.gov
The synthesis of enantiomerically pure derivatives can be challenging, as the chiral center is sometimes prone to racemization. nih.gov However, the effort is often warranted, as demonstrated in studies of related chiral compounds. For example, research on the nature-inspired compound 3-Br-acivicin and its derivatives showed that stereochemistry led to significant differences in antimalarial activity. nih.gov Only the isomers with a specific (5S, αS) configuration displayed potent antiplasmodial effects, suggesting that a stereoselective uptake mechanism, possibly via an L-amino acid transport system, is responsible for the enhanced biological activity. nih.gov This principle, where only one enantiomer or diastereomer is significantly active, is a common theme in medicinal chemistry and highlights the importance of controlling stereochemistry during the design and synthesis of new therapeutic agents based on the 7-methyl-2,3-dihydroquinolin-4(1H)-one scaffold. nih.gov
Scaffold Modifications for Optimizing Biological Performance
Beyond simple substituent changes, altering the core heterocyclic scaffold itself is a powerful strategy for optimizing biological performance and exploring new chemical space. nih.gov The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold, a close analogue, is often used as a synthon to create modified derivatives with diverse biological properties. rsc.org
This strategy involves chemically transforming the initial scaffold into more complex, often fused, heterocyclic systems. For example, researchers have successfully used 4-hydroxy-1-methylquinoline-2(1H)-one as a precursor to synthesize a variety of novel compounds, including:
Pyridines and Pyrido[1,2-a]benzimidazoles : Formed by reacting the quinolone with reagents like cyanoacetamide and 1H-benzimidazol-2-ylacetonitrile. nih.gov
Pyrazolo[3,4-b]pyridines : Synthesized through reactions with aminopyrazole derivatives. nih.gov
Pyrido[2,3-d]pyrimidines : Created via recyclization reactions with 6-aminouracil (B15529) derivatives. nih.gov
Another example of significant scaffold modification is the conversion of 4-hydrazinylquinolin-2(1H)-ones into pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones through an autoxidation reaction. mdpi.com These modifications, which fundamentally alter the shape, size, and heteroatom arrangement of the molecule, can lead to compounds with entirely new mechanisms of action or improved affinity for their biological targets.
Development of Diverse Compound Libraries for Screening
The concept of "privileged structures" is central to modern drug discovery, where a single molecular scaffold is used as a template to generate a large library of related compounds. nih.govnih.gov These libraries are then screened against a wide range of biological targets to identify new lead compounds. The dihydroquinolinone core and its analogues are well-suited for this approach. nih.gov
One such study involved the synthesis of two families of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, totaling 57 distinct compounds. rsc.org This library was screened against a broad panel of ten human cancer cell lines, revealing them to be broad-spectrum cytotoxic agents. rsc.org The screening identified several compounds with sub-micromolar potency, with one derivative, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39), exhibiting activity below 50 nM against multiple cell lines. rsc.org This high-throughput approach allows for the rapid exploration of structure-activity relationships and the identification of highly potent molecules from a diverse chemical set. The success of such library screening efforts validates the dihydroquinolinone framework as a valuable starting point for the development of new anticancer agents. rsc.orgnih.gov
Table 2: Cytotoxicity of Selected Dihydroquinazolinone Analogs from a Compound Library Screening
| Compound | Name | Notable Activity |
| 39 | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Sub-μM potency; <50 nM against HT29, U87, A2780, H460, and BE2-C cell lines. rsc.org |
| 51 | 2-styrylquinazolin-4(3H)-one | Sub-μM growth inhibition. rsc.org |
| 63 | 2-(4-hydroxystyryl)quinazolin-4(3H)-one | Sub-μM growth inhibition. rsc.org |
| 64 | 2-(2-methoxystyryl)quinazolin-4(3H)-one | Sub-μM growth inhibition. rsc.org |
| 65 | 2-(3-methoxystyryl)quinazolin-4(3H)-one | Sub-μM growth inhibition. rsc.org |
Design and Synthesis of Hybrid Molecules with Enhanced Activities
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (active molecular scaffolds) into a single hybrid molecule. The goal is to create a new chemical entity with enhanced activity, a broader spectrum of action, or a synergistic effect that surpasses the sum of the individual components. nih.govmdpi.com
The quinolinone scaffold has been successfully incorporated into various hybrid molecules. For example, novel pyrimidine-quinolone hybrids were designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. mdpi.com The design process studied different chemical linkers connecting the two scaffolds, with in-silico docking predicting that a 2-aminophenylsulfide linker would create a "U-shaped" hybrid with superior binding. mdpi.com The subsequent synthesis and biological evaluation confirmed this prediction, with the U-shaped hybrids showing significantly better inhibitory activity (IC₅₀ values <20 μM) than more linear versions. mdpi.com
Applications in Medicinal Chemistry and Pharmaceutical Development
Role as a Key Synthetic Intermediate in Drug Discovery
7-Methyl-2,3-dihydroquinolin-4(1H)-one and its related dihydroquinolinone structures are pivotal intermediates in the synthesis of more complex molecules. nih.gov These compounds can be considered as aza-analogs of flavanones and are often precursors in the creation of 4(1H)-quinolinones. nih.gov Their utility extends to being a fundamental building block for a variety of biologically active compounds. nih.govresearchgate.net The synthesis of dihydroquinolin-4(1H)-one derivatives is an active area of research, with an emphasis on developing efficient and environmentally friendly methods to construct this versatile scaffold. nih.gov The adaptability of the 2,3-dihydroquinazolin-4(1H)-one framework, a related heterocyclic system, has been highlighted as a "privileged structure" in drug design, underscoring its importance as a starting point for creating diverse libraries of compounds for screening against various biological targets. nih.govrsc.org
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The process of lead optimization involves iteratively modifying the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com
Strategies for optimizing lead compounds often involve a combination of computational modeling and synthetic chemistry. patsnap.com Structure-activity relationship (SAR) studies are fundamental, where systematic structural modifications are made to identify key functional groups responsible for biological activity. patsnap.com For natural products and other complex molecules, structural simplification can be a powerful strategy to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling help in predicting the effects of these modifications. patsnap.com
The dihydroquinazolin-4(1H)-one scaffold, due to its status as a privileged structure, is a valuable starting point for lead compound identification. nih.gov Medicinal chemists utilize such scaffolds to generate libraries of related compounds, which are then screened for activity against various receptors, potentially yielding new drug candidates. nih.gov
Development of Novel Therapeutic Agents for Pressing Health Challenges
The 2,3-dihydroquinolin-4(1H)-one core is integral to the development of new drugs targeting a range of diseases. For instance, derivatives of this scaffold have been investigated for their potential in treating high blood pressure, pain, and Alzheimer's disease. nih.gov The broad spectrum of biological activities associated with dihydroquinolin-4(1H)-one derivatives, such as anticancer and anti-inflammatory effects, makes them attractive candidates for further research and development. nih.govnih.gov
A notable example in recent clinical development is FX-909, a 3-(5,7-difluoro-4-oxo-1,4-dihydroquinolin-2-yl)-4-(methylsulfonyl)benzonitrile, which is a first-in-class PPARγ inverse agonist being investigated for advanced urothelial cancer. acs.org This compound, currently in phase 1 clinical trials, demonstrates the therapeutic potential of the dihydroquinolinone scaffold. acs.org
Addressing Antibiotic Resistance with New Quinolone Derivatives
The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents. nih.gov Quinolone derivatives have historically been a significant class of antibiotics. nih.gov Research is ongoing to develop novel quinolone and quinazolinone derivatives to combat resistant bacterial strains. nih.govnih.gov
For example, new quinoline (B57606)/thiazinan-4-one hybrids have been designed and synthesized, showing promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, derivatives of 2,3-dihydroquinazolin-4(1H)-one have been synthesized and evaluated for their antimicrobial properties, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netsemanticscholar.org The development of imidazolidine-4-one derivatives, which mimic host defense peptides, also represents a promising strategy to combat multidrug-resistant bacteria. nih.gov These efforts highlight the continued importance of quinolone-based scaffolds in the search for new antibiotics.
Data Tables
Table 1: Investigated Therapeutic Applications of Dihydroquinolinone Derivatives
| Therapeutic Area | Specific Target/Disease | Derivative Class | Reference |
| Oncology | Advanced Urothelial Cancer | 3-(5,7-difluoro-4-oxo-1,4-dihydroquinolin-2-yl)-4-(methylsulfonyl)benzonitrile (FX-909) | acs.org |
| Infectious Disease | Methicillin-resistant Staphylococcus aureus (MRSA) | Quinolone/thiazinan-4-one hybrids | nih.gov |
| Infectious Disease | Gram-positive and Gram-negative bacteria | 2,3-Dihydroquinazolin-4(1H)-one derivatives | researchgate.netsemanticscholar.org |
| Various | High blood pressure, pain, Alzheimer's disease | 2,3-Dihydroquinolin-4(1H)-one derivatives | nih.gov |
| Oncology | Broad spectrum cytotoxic agents | 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones | nih.gov |
Other Scientific and Industrial Research Applications
Materials Science Research
In the realm of materials science, the dihydroquinolin-4-one scaffold is investigated for its potential to form the basis of new functional materials. While direct research on 7-Methyl-2,3-dihydroquinolin-4(1H)-one is not extensively detailed in available literature, the broader class of dihydroquinolin-4(1H)-one derivatives is considered valuable for paving the way for the development of new materials. nih.govacs.org
Development of Novel Materials for Coatings and Polymers
The versatile chemistry of the dihydroquinolin-4(1H)-one framework makes it a candidate for integration into novel polymers and coating materials. Heterocyclic compounds are crucial in the development of advanced materials, and the ability to modify the DHQ core allows for the tuning of physical and chemical properties. nih.gov This adaptability is essential for creating polymers with specific characteristics, such as thermal stability, conductivity, or photo-responsiveness, which are desirable for advanced coatings. The synthesis of various derivatives allows for the exploration of new chemical spaces, potentially leading to materials with enhanced durability, protective qualities, and specialized functionalities. nih.gov
Exploration in Electronic and Optical Materials (e.g., Aggregation-Induced Emission)
Quinoline (B57606) derivatives are actively researched for their applications in electronic and optical materials, particularly for phenomena such as Aggregation-Induced Emission (AIE). nih.govresearchgate.net AIE is a photophysical effect where non-emissive or weakly fluorescent molecules in a solution become highly luminescent upon aggregation. acs.org This property is highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. rsc.org
Several studies have demonstrated that various quinoline-based structures exhibit AIE, making the quinoline scaffold a promising platform for designing novel optical materials. nih.govrsc.org For instance, newly synthesized quinoline-based fluorescent sensors have shown excellent AIE characteristics in aqueous media, which were utilized for the selective detection of ions and organic molecules. nih.gov Although this compound is not specifically cited in these studies, its core quinoline structure suggests its potential as a candidate for AIE-based material development.
| Quinoline Derivative Type | Application | Key Finding |
| General Quinoline-based sensors | Fluorescent and Colorimetric Sensing | Exhibit strong Aggregation-Induced Emission (AIE) in aqueous solutions, enabling detection of Fe³⁺ ions and 4-nitrophenol. nih.govresearchgate.net |
| Coumarin-quinoline derivatives | Chemical and ECL Sensing | Show AIE properties and can act as electrogenerated chemiluminescence (ECL) luminophores. digitellinc.com |
| TADF Quinoline molecules | Non-doped OLEDs | Possess both Thermally Activated Delayed Fluorescence (TADF) and AIE properties, leading to high efficiency in OLED devices. rsc.org |
Analytical Chemistry Applications
The structural features of quinolinone derivatives lend themselves to applications in analytical chemistry, particularly in the development of new reagents and sensors.
Reagent in Detection and Quantification Methodologies
Quinoline-based compounds are utilized as fluorescent sensors for the rapid and selective detection of various analytes. nih.gov The AIE properties of certain quinoline derivatives have been harnessed to create sensors that exhibit a "turn-on" fluorescence response in the presence of specific ions, such as Fe³⁺. nih.govresearchgate.net The mechanism often involves intermolecular charge transfer, which is modulated by the aggregation state of the sensor molecules. The development of such reagents allows for very low limits of detection, reaching nanomolar concentrations. nih.gov This suggests a potential avenue for the application of this compound derivatives as sensitive detection reagents.
Development of Sensors for Biomolecules
The tetrahydroquinoline scaffold, of which this compound is a derivative, has been explored in the context of biological sensing. For example, 7-Hydroxy-1,2,3,4-tetrahydroquinoline is described as a fluorophore that can be used to detect cancer cells. biosynth.com Its fluorescence properties are sensitive to environmental conditions like pH, making it a useful probe in biological systems. biosynth.com This highlights the potential of the tetrahydroquinoline core structure in designing sensors for biomolecules and for applications in medical diagnostics.
Agrochemical Research
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a core structure in numerous synthetic pharmaceuticals and has also been investigated for its role in agrochemicals. nih.gov A patent has asserted that several members of the dihydroquinolinone compound family are useful as pesticides. nih.gov
Research into the antifungal activity of compounds containing the 1,2,3,4-tetrahydroquinoline moiety has shown promising results. nih.gov For example, a series of chalcone (B49325) derivatives incorporating this scaffold were synthesized and tested against various plant pathogenic fungi. One of the derivatives, H4, demonstrated significantly higher inhibitory activity against Phytophthora capsici than commercial fungicides like Azoxystrobin and Fluopyram, with a median effective concentration (EC50) of 5.2 μg/mL. nih.gov This compound was found to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungus, providing a new direction for the development of fungicides. nih.gov While this research did not use this compound directly, it underscores the potential of its structural class in creating effective agrochemicals.
| Compound Class | Target Organism/Enzyme | Notable Activity |
| Dihydroquinolinone derivatives | General Pests | A patent indicates utility as pesticides. nih.gov |
| Chalcone derivatives containing 1,2,3,4-tetrahydroquinoline | Phytophthora capsici (plant pathogenic fungus) | EC50 value of 5.2 μg/mL, superior to control drugs Azoxystrobin and Fluopyram. nih.gov |
| Chalcone derivatives containing 1,2,3,4-tetrahydroquinoline | Succinate Dehydrogenase (SDH) | Demonstrated inhibition of the mitochondrial enzyme SDH. nih.gov |
Applications as Additives (e.g., Biodiesel Antioxidants)
The utility of this compound and its parent structures extends to industrial applications where they can serve as valuable additives. A significant area of investigation is their role as antioxidants, particularly in improving the stability of biofuels like biodiesel.
Biodiesel, while a renewable alternative to fossil fuels, is susceptible to oxidation during storage, which can lead to the degradation of fuel quality. nih.gov The oxidation process involves the formation of free radicals, which initiate a chain reaction that results in the formation of peroxides, aldehydes, ketones, and carboxylic acids. These degradation products can increase the fuel's viscosity and acidity, and lead to the formation of sediments and gums, which can clog fuel filters and injectors.
Research into heterocyclic compounds, specifically dihydroquinolin-4(1H)-one derivatives, has highlighted their potential as effective antioxidant additives for biodiesel. nih.gov These compounds are recognized for their ability to enhance the oxidative stability of biodiesel by preventing its degradation. nih.gov The antioxidant potential of this class of compounds is attributed to their capacity to increase the stability of the fuel, thereby preventing degradation. nih.gov
The core structure of dihydroquinolin-4(1H)-one derivatives, which is an electron-rich heterocyclic system, allows for various functionalizations that can enhance their antioxidant properties. nih.gov These structural features enable them to act as oxygen radical scavengers, suppressing the formation of reactive oxygen species (ROS). nih.gov By quenching free radicals, they effectively interrupt the peroxidation chain reactions that lead to the deterioration of biodiesel during prolonged storage. nih.gov This not only extends the shelf life and maintains the combustion efficiency of the biodiesel but also contributes to reducing emissions of harmful byproducts, aligning with goals for environmental sustainability. nih.gov
While direct and detailed research findings specifically quantifying the performance of this compound as a biodiesel antioxidant are not extensively available in publicly accessible literature, the established antioxidant properties of the broader dihydroquinolin-4(1H)-one class of compounds provide a strong basis for its potential in this application. The methyl group at the 7-position may further influence its solubility and antioxidant activity in the nonpolar environment of biodiesel.
A study investigating three different dihydroquinolin-4(1H)-one derivatives as potential biodiesel additives provides insight into the general effectiveness of this class of compounds. The research underscores that these derivatives are promising candidates for slowing the degradation of biodiesel, thereby enhancing its oxidative stability. bts.gov The antioxidant mechanism involves the donation of a hydrogen atom to break the free radical chain reaction of lipid peroxidation.
The following table lists the compounds mentioned in the relevant research concerning the application of dihydroquinolin-4(1H)-one derivatives as biodiesel antioxidants.
Table 1: Compounds Mentioned in Research on Dihydroquinolin-4(1H)-one Derivatives as Biodiesel Antioxidants
| Compound Name | Chemical Formula | Role in Research |
|---|---|---|
| Dihydroquinolin-4(1H)-one | C₉H₉NO | Parent compound for derivatives studied as potential biodiesel antioxidants. nih.govbts.gov |
Q & A
Q. What are the common synthetic routes for 7-methyl-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield?
A widely used method involves the cyclization of 2-aminoacetophenone with substituted aldehydes using pyrrolidine as an organocatalyst in aqueous ethanol. This approach offers high yields (~70–85%), short reaction times (~2–4 hours), and eco-friendly conditions (green solvent media). Key parameters include stoichiometric ratios (1:1 aldehyde:amine), catalyst loading (10 mol%), and mild temperatures (60–80°C). The mechanism proceeds via enamine formation and intramolecular cyclization .
Q. How is this compound characterized structurally?
Structural confirmation typically employs:
- NMR spectroscopy : -NMR reveals characteristic peaks for the methyl group (δ ~1.3–1.5 ppm) and dihydroquinoline protons (δ ~2.5–3.5 ppm). -NMR confirms carbonyl (δ ~195–200 ppm) and aromatic carbons .
- Melting point analysis : Pure compounds exhibit sharp melting points (e.g., 145–150°C for derivatives) .
- TLC monitoring : Silica gel plates with UV visualization ensure reaction progress .
Q. What biological activities are associated with this compound?
2,3-Dihydroquinolin-4(1H)-one derivatives exhibit anticancer, antibacterial, and antitumor activities. For example, chalcone hybrids of this scaffold inhibit tubulin polymerization, making them potential anticancer agents. Substitutions at the 2- and 7-positions modulate potency .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of dihydroquinolinone derivatives?
Microwave irradiation (e.g., 360 W for 5 minutes) with InCl as a catalyst accelerates cyclization reactions, reducing reaction times from hours to minutes while maintaining high yields (~63%). This method is particularly effective for sterically hindered substrates and minimizes side reactions .
Q. What advanced techniques resolve structural ambiguities in dihydroquinolinone derivatives?
- X-ray crystallography : SHELX software refines crystal structures, confirming dihedral angles and hydrogen-bonding networks (e.g., N–H⋯N interactions in centrosymmetric dimers) .
- Computational modeling : DFT calculations predict tautomeric preferences (e.g., keto-enol equilibria) and electronic properties, guiding SAR studies .
Q. How do substituents influence the biological activity of this scaffold?
- Electron-withdrawing groups (e.g., Cl, CF) : Enhance antitumor activity by increasing electrophilicity and binding affinity to targets like EGFR kinases .
- Aryl/heteroaryl substitutions : Improve pharmacokinetic properties (e.g., logP values) and bioavailability. For example, naphthylmethyl derivatives show enhanced cytotoxicity in vitro .
Q. What catalytic systems are optimal for enantioselective synthesis?
While pyrrolidine is effective for racemic synthesis, chiral organocatalysts (e.g., thiourea derivatives) or metal complexes (e.g., Ru-BINAP) can induce enantioselectivity. Recent studies highlight the potential of bifunctional catalysts to control stereochemistry at the 2-position .
Q. How can data contradictions in catalytic efficiency be addressed?
Comparative studies between pyrrolidine and InCl reveal trade-offs: pyrrolidine offers greener conditions but lower turnover numbers, while InCl provides higher efficiency but requires metal removal. Hybrid approaches (e.g., sequential catalysis) may balance these limitations .
Methodological Considerations
Q. What analytical challenges arise in studying tautomerism in dihydroquinolinones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
